Delamanid metabolite M1
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Overview
Description
Delamanid metabolite M1 is a significant metabolite of Delamanid, a novel anti-tuberculosis drug. Delamanid is primarily used to treat multidrug-resistant tuberculosis. The metabolite M1 is formed by the cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety of Delamanid in plasma albumin . This metabolite plays a crucial role in the pharmacokinetics and metabolism of Delamanid, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Delamanid metabolite M1 involves the cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety of Delamanid. This reaction occurs in the presence of plasma albumin at physiological conditions (37°C and pH 7.4) . The reaction is catalyzed by albumin, which acts as a biocatalyst.
Industrial Production Methods: Industrial production of this compound is not typically performed separately, as it is a metabolite formed in vivo. the synthesis of Delamanid itself involves complex organic synthesis techniques, including the formation of the imidazooxazole ring and subsequent functionalization .
Chemical Reactions Analysis
Types of Reactions: Delamanid metabolite M1 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions are less common for M1 but can occur under specific conditions.
Substitution: Substitution reactions involving the nitro group can also occur, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and enzymes like CYP3A4.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
M2: Formed by hydroxylation of the oxazole moiety.
M3: Formed by successive oxidation of M2 to the ketone form.
Scientific Research Applications
Delamanid metabolite M1 has several scientific research applications:
Chemistry: Studying the metabolic pathways and reactions of Delamanid and its metabolites.
Biology: Understanding the role of plasma albumin in drug metabolism.
Industry: Developing new anti-tuberculosis drugs and improving existing treatment regimens.
Mechanism of Action
The mechanism of action of Delamanid metabolite M1 involves the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. This inhibition is achieved through the disruption of the methoxy- and keto-mycolic acid synthesis pathways via the F420 coenzyme mycobacteria system . The metabolite generates reactive nitrogen species, including nitric oxide and nitrous acid, which have dual anti-tuberculosis effects .
Comparison with Similar Compounds
Delamanid (Parent Compound): Delamanid itself is similar to its metabolite M1 but has a different chemical structure and pharmacokinetic profile.
Bedaquiline: Another anti-tuberculosis drug with a different mechanism of action, targeting ATP synthase.
Pretomanid: A nitroimidazooxazine derivative with a similar mechanism of action to Delamanid.
Uniqueness of M1: Delamanid metabolite M1 is unique due to its formation in plasma albumin and its specific metabolic pathways. Its role in the pharmacokinetics of Delamanid and its dual anti-tuberculosis effects make it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
1202875-92-0 |
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Molecular Formula |
C23H26F3N3O4 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(5R)-5-methyl-5-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-4H-1,3-oxazol-2-amine |
InChI |
InChI=1S/C23H26F3N3O4/c1-22(14-28-21(27)33-22)15-30-17-4-2-16(3-5-17)29-12-10-19(11-13-29)31-18-6-8-20(9-7-18)32-23(24,25)26/h2-9,19H,10-15H2,1H3,(H2,27,28)/t22-/m1/s1 |
InChI Key |
YDAIKJSLITWSBP-JOCHJYFZSA-N |
Isomeric SMILES |
C[C@@]1(CN=C(O1)N)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |
Canonical SMILES |
CC1(CN=C(O1)N)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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